molecular formula C15H15BrN2 B1524224 1-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroquinoline CAS No. 1219964-63-2

1-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B1524224
CAS No.: 1219964-63-2
M. Wt: 303.2 g/mol
InChI Key: FZWLHTLPQMYTSG-UHFFFAOYSA-N
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Description

1-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that features a quinoline core structure substituted with a bromine atom and a methyl group on the pyridine ring

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-methyl-2-pyridine and 1,2,3,4-tetrahydroquinoline.

    Cyclization: The cyclization step involves the formation of the tetrahydroquinoline ring, which can be facilitated by using a Lewis acid catalyst such as aluminum chloride (AlCl3) or boron trifluoride (BF3).

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced quinoline analogs.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: NaN3 in dimethylformamide (DMF) or KCN in ethanol.

Major Products:

    Oxidation: Quinoline derivatives with various oxidation states.

    Reduction: Reduced quinoline analogs.

    Substitution: Functionalized quinoline derivatives with azide or cyano groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain kinases or interact with DNA to exert its biological effects. The exact molecular targets and pathways would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • 1-(5-Bromo-4-methyl-2-pyridinyl)-3-pyrrolidinol
  • (5-Bromo-4-methyl-2-pyridinyl)methanol
  • N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine

Comparison: 1-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroquinoline is unique due to its tetrahydroquinoline core, which imparts distinct chemical and biological properties compared to other similar compounds. For example, the presence of the tetrahydroquinoline ring may enhance its stability and bioavailability, making it a more suitable candidate for certain applications in medicinal chemistry and material science.

Properties

IUPAC Name

1-(5-bromo-4-methylpyridin-2-yl)-3,4-dihydro-2H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2/c1-11-9-15(17-10-13(11)16)18-8-4-6-12-5-2-3-7-14(12)18/h2-3,5,7,9-10H,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWLHTLPQMYTSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)N2CCCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
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1-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
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1-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
1-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
1-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
1-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroquinoline

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